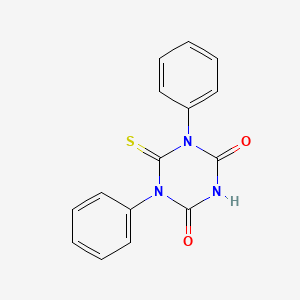
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is a member of the class of 1,3,5-triazinanes This compound is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at alternating positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the formation of the desired triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of protoporphyrinogen oxidase, interfering with the action of this enzyme and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar structural features but lacking the phenyl and sulfanylidene groups.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: A related compound with thioisocyanurate structure, known for its nonlinear optical properties.
Uniqueness
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is unique due to the presence of both phenyl groups and a sulfanylidene moiety, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91234-98-9 |
|---|---|
Formule moléculaire |
C15H11N3O2S |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C15H11N3O2S/c19-13-16-14(20)18(12-9-5-2-6-10-12)15(21)17(13)11-7-3-1-4-8-11/h1-10H,(H,16,19,20) |
Clé InChI |
DBILQZLNRGVODE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)NC(=O)N(C2=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)

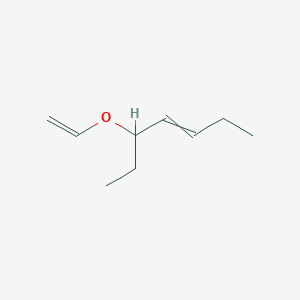

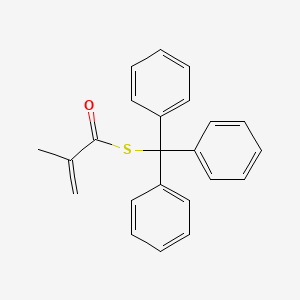
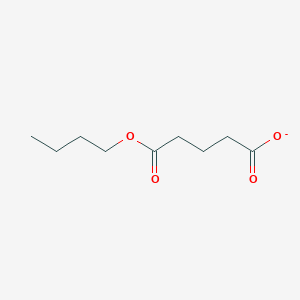

![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)


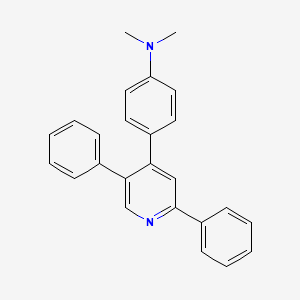
![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
